![molecular formula C12H10ClN3O4S B228436 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as CTZ, is a compound that has shown potential in various scientific research applications. It is a thiazolylhydrazone derivative that has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood. However, it has been suggested that 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid may exert its antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its potential for use in anticancer and anti-inflammatory therapies. Additionally, 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have low toxicity in animal models. However, one limitation of using 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One direction is to further investigate its mechanism of action, particularly in relation to its anticancer and anti-inflammatory activities. Another direction is to study its potential use in combination therapies with other anticancer or anti-inflammatory agents. Additionally, future research could focus on improving the solubility of 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in aqueous solutions to expand its potential use in lab experiments.
Synthesis Methods
There are different methods for synthesizing 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One of the methods involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-aldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 2-bromoacetic acid to yield 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. Another method involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-aldehyde with thiosemicarbazide in the presence of sodium acetate to yield the intermediate compound, which is then reacted with 2-bromoacetic acid to yield 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid.
Scientific Research Applications
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has shown potential in various scientific research applications. It has been studied for its anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory activity, as it has been shown to reduce inflammation in animal models. Additionally, 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been studied for its antioxidant activity, as it has been shown to scavenge free radicals and protect against oxidative stress.
properties
Molecular Formula |
C12H10ClN3O4S |
|---|---|
Molecular Weight |
327.74 g/mol |
IUPAC Name |
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H10ClN3O4S/c13-7-1-2-8(17)6(3-7)5-14-16-12-15-11(20)9(21-12)4-10(18)19/h1-3,5,9,14H,4H2,(H,18,19)(H,15,16,20)/b6-5- |
InChI Key |
LUWZAITUHGQDEU-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC(=O)/C(=C\NNC2=NC(=O)C(S2)CC(=O)O)/C=C1Cl |
SMILES |
C1=CC(=O)C(=CNNC2=NC(=O)C(S2)CC(=O)O)C=C1Cl |
Canonical SMILES |
C1=CC(=O)C(=CNNC2=NC(=O)C(S2)CC(=O)O)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
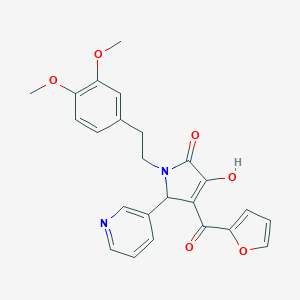


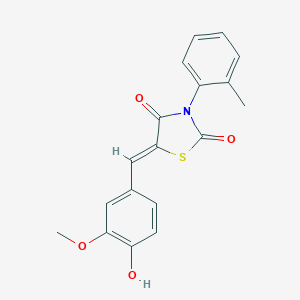

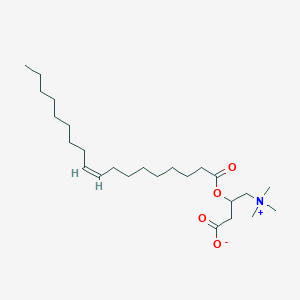
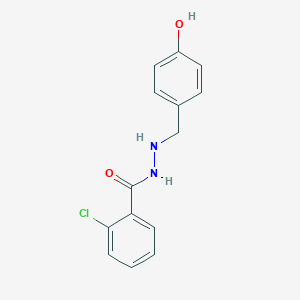
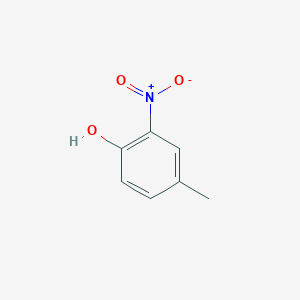
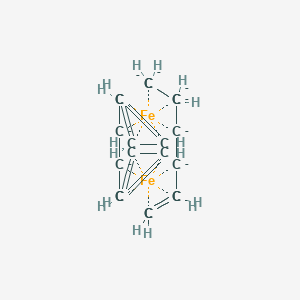
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)
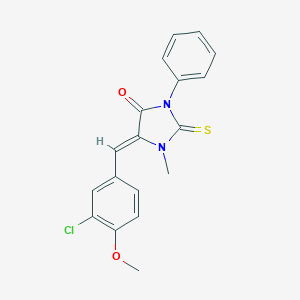
![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)